molecular formula C11H22O4 B12655552 2,3-Dihydroxypropyl 2-ethylhexanoate CAS No. 66725-62-0

2,3-Dihydroxypropyl 2-ethylhexanoate

Cat. No.: B12655552
CAS No.: 66725-62-0
M. Wt: 218.29 g/mol
InChI Key: JPWUIQIFCDAWQX-UHFFFAOYSA-N
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Description

2,3-Dihydroxypropyl 2-ethylhexanoate is an organic compound with the molecular formula C11H22O4 and a molecular weight of 218.29 g/mol . It is also known as 2-ethylhexanoic acid 2,3-dihydroxypropyl ester. This compound is characterized by the presence of two hydroxyl groups and an ester linkage, making it a versatile molecule in various chemical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3-dihydroxypropyl 2-ethylhexanoate typically involves the esterification of 2-ethylhexanoic acid with glycerol. The reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester .

Industrial Production Methods: In an industrial setting, the production of this compound follows a similar esterification process but on a larger scale. The reaction is conducted in a continuous flow reactor to optimize yield and efficiency. The product is then purified through distillation or crystallization to achieve the desired purity levels .

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, where the hydroxyl groups are converted to carbonyl groups. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: The ester linkage in this compound can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions, where they are replaced by other functional groups.

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 2,3-dihydroxypropyl 2-ethylhexanoate involves its ability to undergo ester hydrolysis and transesterification reactions. The hydroxyl groups in the molecule can form hydrogen bonds with various substrates, facilitating their conversion to desired products. The ester linkage is susceptible to nucleophilic attack, leading to the formation of new ester or alcohol products .

Comparison with Similar Compounds

Uniqueness: 2,3-Dihydroxypropyl 2-ethylhexanoate is unique due to its combination of two hydroxyl groups and a long ester chain, which imparts specific reactivity and solubility properties. This makes it particularly useful in applications requiring both hydrophilic and hydrophobic characteristics .

Properties

IUPAC Name

2,3-dihydroxypropyl 2-ethylhexanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22O4/c1-3-5-6-9(4-2)11(14)15-8-10(13)7-12/h9-10,12-13H,3-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPWUIQIFCDAWQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(CC)C(=O)OCC(CO)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22O4
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80985306
Record name 2,3-Dihydroxypropyl 2-ethylhexanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80985306
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.29 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

66725-62-0
Record name 2,3-Dihydroxypropyl 2-ethylhexanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=66725-62-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,3-Dihydroxypropyl 2-ethylhexanoate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066725620
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,3-Dihydroxypropyl 2-ethylhexanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80985306
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3-dihydroxypropyl 2-ethylhexanoate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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